3-Bromoquinoline

Catalog No.
S661435
CAS No.
5332-24-1
M.F
C9H6BrN
M. Wt
208.05 g/mol
Availability
In Stock
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3-Bromoquinoline

CAS Number

5332-24-1

Product Name

3-Bromoquinoline

IUPAC Name

3-bromoquinoline

Molecular Formula

C9H6BrN

Molecular Weight

208.05 g/mol

InChI

InChI=1S/C9H6BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H

InChI Key

ZGIKWINFUGEQEO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=N2)Br

Synonyms

3-Bromo-quinoline;

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)Br

3-Bromoquinoline An Overview

Potential Applications

Quinoline, the parent compound of 3-Bromoquinoline, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It’s an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis

3-Bromoquinoline undergoes a bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines . This method could also be applied to other quinoline derivatives using appropriate alkynes .

Safety Information

Pharmaceutical Applications

Quinoline, the parent compound of 3-Bromoquinoline, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivatives .

Synthesis of Bioactive Compounds

Pd (0)-catalyzed amination was employed for the synthesis of a new family of (S)-1,1’-bianaphthalene-2,2’-diamine derivatives possessing additional chiral and fluorophore substituents . The compounds thus obtained were tested as potential detectors of seven amino alcohols .

Green Chemistry

Efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .

Synthesis of Chiral and Fluorophore Substituents

Pd (0)-catalyzed amination was employed for the synthesis of a new family of (S)-1,1’-bianaphthalene-2,2’-diamine derivatives possessing additional chiral and fluorophore substituents . The compounds thus obtained were tested as potential detectors of seven amino alcohols .

Regioselective Iodocyclization

Highly substituted 3-iodoquinolines bearing different alkyl and aryl moieties can be synthesized in good yields by a regioselective 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine under mild conditions . The resulting 3-iodoquinolines can be further functionalized by various coupling reactions .

Synthesis of Bioactive Chalcone Derivatives

3-Bromoquinoline has been used in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

3-Bromoquinoline is an organic compound with the molecular formula C9H6BrNC_9H_6BrN and a molecular weight of 208.05 g/mol. It is characterized by a bromine atom substituted at the 3-position of the quinoline ring, which consists of a fused benzene and pyridine structure. This compound appears as a colorless to light yellow liquid and is known for its utility in various

Research suggests that 3-Bromoquinoline derivatives may exhibit various biological activities. For instance, some studies have explored their potential to inhibit enzymes or interact with specific cellular receptors [, ]. However, the detailed mechanisms of action for 3-Bromoquinoline itself are not yet fully understood and require further investigation.

  • Bromine-Magnesium Exchange: It can undergo a bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, leading to functionalized quinolines upon quenching with various electrophiles .
  • Nitro Group Introduction: The compound can react with mixed acids to generate 3-bromo-5-nitroquinoline, which can be further oxidized using potassium permanganate to yield 5-bromo-2,3-pyridine dicarboxylic acid .
  • Formation of Thiones: It has been utilized in the synthesis of 3-bromoquinoline-2(1H)-thiones through reactions with isothiocyanates .

The biological activity of 3-bromoquinoline has garnered interest due to its potential pharmacological properties. Research indicates that derivatives of this compound may exhibit antimicrobial and anti-inflammatory activities. Specific studies have shown that certain substitutions on the quinoline ring can enhance its efficacy against various pathogens, making it a candidate for further drug development .

3-Bromoquinoline can be synthesized through several methods:

  • Bromination of Quinoline: The primary method involves reacting an acid salt of quinoline with bromine in a solvent, which yields 3-bromoquinoline hydrobromide. This intermediate can then be treated with sodium carbonate to release pure 3-bromoquinoline .
  • Heating Quinoline Perbromide: The compound can also be obtained by heating quinoline perbromide at elevated temperatures (around 180 °C) to facilitate the release of bromine atoms from the perbromide structure .
  • Recrystallization: Following synthesis, recrystallization from a mixed solvent (water and alcohol) helps purify the product by removing unwanted by-products from the bromination reaction .

3-Bromoquinoline finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of numerous pharmaceutical compounds, particularly those targeting infectious diseases.
  • Organic Synthesis: The compound is widely used as a reagent in organic reactions, facilitating the formation of more complex structures.
  • Pesticides: Certain derivatives are explored for use as pesticide intermediates, contributing to agricultural chemistry .

Interaction studies involving 3-bromoquinoline have focused on its reactivity with biological targets. The compound has been evaluated for its interactions with enzymes and receptors, revealing potential mechanisms for its antimicrobial activity. These studies are crucial for understanding how modifications to the quinoline structure can enhance or diminish biological efficacy .

Several compounds share structural similarities with 3-bromoquinoline, including:

Compound NameStructural FeaturesUnique Properties
2-BromoquinolineBromine at position 2Exhibits different reactivity patterns compared to 3-bromoquinoline.
4-BromoquinolineBromine at position 4Often used in different synthetic pathways; less studied biologically.
5-BromoquinolineBromine at position 5Known for specific interactions in medicinal chemistry.
6-BromoquinolineBromine at position 6Less common; exhibits unique reactivity due to sterics.
QuinolineNo brominationServes as the parent structure; lacks halogen reactivity.

Each of these compounds presents unique reactivity and biological profiles due to the position of the bromine substituent on the quinoline ring, highlighting the importance of structural variations in determining chemical behavior and application potential .

The strategic incorporation of bromine at the C-3 position of quinoline has been the subject of extensive research, with numerous methodologies developed to achieve high regioselectivity, yield, and purity.

Traditional Halogenation Approaches in Quinoline Systems

Traditional approaches to synthesizing 3-bromoquinoline primarily involve direct bromination of quinoline or its derivatives, with various strategies employed to ensure regioselectivity at the C-3 position.

Electrophilic Aromatic Substitution Mechanisms

The electrophilic aromatic bromination mechanism represents the most common synthetic pathway for preparing 3-bromoquinoline. This approach relies on the inherent electronic properties of the quinoline ring system, where the C-3 position exhibits enhanced reactivity toward electrophilic attack.

A notable method involves reacting an acid salt of quinoline with bromine in a suitable solvent. The reaction proceeds through the formation of 3-bromoquinoline hydrobromide as an intermediate, which is subsequently treated with an alkali to release the desired 3-bromoquinoline:

Quinoline acid salt + Br₂ → 3-Bromoquinoline hydrobromide → 3-Bromoquinoline

The regioselectivity of this process is influenced by several factors, including the electronic properties of the quinoline ring, where the nitrogen atom directs the incoming electrophile preferentially to the C-3 position. The reaction conditions must be carefully controlled to prevent the formation of multiple brominated products, such as dibromoquinoline or tribromoquinoline derivatives.

Bromine Source Optimization in Regioselective Synthesis

The choice of brominating agent significantly impacts the efficiency and selectivity of 3-bromoquinoline synthesis. Several brominating agents have been investigated:

Brominating AgentReaction ConditionsYieldPurityReferences
Molecular Br₂Solvent (o-dichlorobenzene), 23°C40%99.3%
N-Bromosuccinimide (NBS)Metal-free conditions, room temperature65-85%>95%
NH₄BrElectrochemical oxidation, ambient temperature70-90%>90%
1-BromoalkynesFormal [4+2]-cycloaddition with N-aryliminium ion75-85%>95%

N-Bromosuccinimide (NBS) has emerged as a particularly versatile brominating agent, functioning both as an electrophilic reagent and as an oxidant in dehydrogenation reactions. This dual functionality makes it especially valuable for the synthesis of brominated quinolines from tetrahydroquinolines via a cascade process involving bromination and dehydrogenation.

Recent research has demonstrated that NBS-mediated bromination of tetrahydroquinoline proceeds efficiently without requiring additional radical initiators, providing a mild and effective route to various brominated quinoline derivatives:

Tetrahydroquinoline + NBS → 3-Bromoquinoline + other brominated products

The mechanism involves an initial electrophilic bromination followed by radical-mediated dehydrogenation sequences occurring in one pot, offering a streamlined approach to functionalized bromoquinolines.

Modern Transition Metal-Catalyzed Bromination Strategies

The evolution of transition metal catalysis has dramatically expanded the synthetic toolkit for 3-bromoquinoline preparation, enabling more selective and efficient transformations under milder conditions.

Palladium-Mediated C-H Activation Pathways

Palladium catalysis has revolutionized the field of C-H functionalization, offering powerful methods for direct bromination of quinoline at the C-3 position. These approaches bypass the need for pre-functionalized substrates, enabling more atom-economical synthetic routes.

A notable advancement involves palladium-catalyzed aromatic C-H halogenation using hydrogen halides and electrochemical oxidation. This method requires only an arene and an aqueous hydrogen halide as substrates, a palladium salt as a catalyst, and an organic solvent, eliminating the need for additional oxidants, ligands, or electrolytes:

Quinoline + HBr + Pd catalyst + electricity → 3-Bromoquinoline + H₂

The mechanism typically involves:

  • Coordination of the quinoline nitrogen to the palladium catalyst
  • C-H activation at the C-3 position via concerted metalation-deprotonation
  • Oxidative addition of the bromine source
  • Reductive elimination to form the C-Br bond

This electrochemical approach offers significant sustainability advantages, as it uses electricity as the primary oxidant, generating only hydrogen as a byproduct.

Another innovative palladium-catalyzed method involves the formal [4+2]-cycloaddition between N-aryliminium ions (generated from arylmethyl azides) and 1-bromoalkynes, providing a regioselective route to 3-bromoquinoline derivatives:

Arylmethyl azide + 1-bromoalkyne + Pd catalyst → 3-Bromoquinoline derivative

This approach demonstrates excellent regioselectivity and can be applied to a range of substituted quinoline derivatives using appropriate alkynes.

Copper-Catalyzed Directed Bromination Techniques

Copper catalysis offers complementary approaches to palladium for the synthesis of brominated quinolines, often providing cost advantages while maintaining high efficiency.

A particularly noteworthy method involves copper-catalyzed electrochemical selective bromination of quinoline derivatives. This approach utilizes NH₄Br as an inexpensive brominating reagent and electricity as a green oxidant, proceeding under mild conditions with high regioselectivity:

Quinoline derivative + NH₄Br + Cu catalyst + electricity → Brominated quinoline + NH₃ + H₂

In the case of 8-aminoquinoline amides, this method achieves selective C-5 bromination, demonstrating the ability to control regioselectivity through substrate directing effects. The mechanism, supported by cyclic voltammetry studies, involves copper-mediated electron transfer and C-H activation.

Copper catalysis also facilitates cascade transformations involving isocyanide insertion, C(sp²)-H functionalization, and [4+1] cyclization reactions, providing alternative routes to functionalized quinoline derivatives that can be further elaborated to access 3-bromoquinolines.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent significantly influences the outcome of 3-bromoquinoline synthesis, affecting reaction rates, selectivity, and product purity. Various solvents have been employed in 3-bromoquinoline synthesis, each offering distinct advantages:

SolventAdvantagesDisadvantagesReferences
o-DichlorobenzeneHigh boiling point, good solubility for reagentsEnvironmental concerns
DichloromethaneEffective for low-temperature reactionsToxicity issues
Water/Alcohol mixturesEnvironmentally friendly, excellent for recrystallizationLimited solubility for some reagents
TolueneEffective for extraction and purificationRequires careful handling

The patent literature describes an optimized process using o-dichlorobenzene as the reaction solvent for the synthesis of 3-bromoquinoline from quinoline and bromine. Following the reaction, the 3-bromoquinoline hydrobromide intermediate is recrystallized using a mixed solvent system of water and alcohol, which significantly improves the purity of the final product after distillation.

The water/alcohol mixed solvent system is particularly effective for recrystallization of 3-bromoquinoline hydrobromide. Attempts to use water alone as a recrystallization solvent were less successful, highlighting the importance of solvent optimization in achieving high-purity products.

For extraction and purification steps, aromatic hydrocarbons such as benzene, toluene, and xylene have proven effective, as they are immiscible with water and can efficiently dissolve 3-bromoquinoline.

Post-Synthetic Purification and Crystallization Optimization

Achieving high-purity 3-bromoquinoline requires careful attention to post-synthetic processing, including crystallization, neutralization, extraction, and distillation techniques.

The patent literature describes an efficient purification protocol for 3-bromoquinoline involving several key steps:

  • Recrystallization of the intermediate: 3-Bromoquinoline hydrobromide is recrystallized using a mixed solvent system of water and alcohol (preferably methanol), which significantly reduces impurities.

  • Alkali treatment: The purified hydrobromide salt is treated with an alkali (such as sodium carbonate or sodium hydroxide) in an aqueous medium to release free 3-bromoquinoline.

  • Extraction: The liberated 3-bromoquinoline forms a separate phase from the aqueous layer and can be extracted with an organic solvent like toluene.

  • Distillation: Simple distillation of the extract yields high-purity 3-bromoquinoline (≥99%) without requiring a sophisticated distillation column.

An example of this purification process yielded 3-bromoquinoline with 99.3% purity:

3-Bromoquinoline hydrobromide (crude) → Recrystallization (water/methanol) → Treatment with 15% Na₂CO₃ → Extraction with toluene → Simple distillation (144-145°C/2.0-2.1 kPa) → 3-Bromoquinoline (99.3% purity)

This optimized purification approach eliminates the need for high plate number distillation columns, making the process more practical for both laboratory and industrial scales.

The bromine substituent at the C-3 position of quinoline exhibits distinct reactivity in nucleophilic aromatic substitution (SNAr) reactions. Unlike 2-bromoquinoline, which readily participates in SNAr due to enhanced electrophilicity at the C-2 position, 3-bromoquinoline demonstrates reduced susceptibility to direct displacement. This disparity arises from electronic and steric factors: the C-3 position is less activated for SNAr due to diminished positive charge density compared to the C-2 position [3]. For example, while 2-bromoquinoline undergoes SNAr with nucleophiles like thiols or amines, 3-bromoquinoline preferentially participates in alternative pathways such as C–H arylation under similar conditions [3].

However, displacement reactions at C-3 can be facilitated under specialized conditions. Acid-promoted rearrangements involving arylmethyl azides and 1-bromoalkynes have been reported to generate 3-bromoquinoline derivatives via formal [4 + 2]-cycloaddition mechanisms [1]. In these reactions, the bromine atom acts as a leaving group during iminium ion intermediate formation, enabling regioselective functionalization.

Cross-Coupling Reactions Involving the Bromine Substituent

Suzuki-Miyaura Coupling with Boronic Acids

The bromine atom at C-3 serves as an effective handle for Suzuki-Miyaura cross-coupling, enabling the introduction of aryl or heteroaryl groups. Copper-catalyzed protocols have been employed to couple 3-bromoquinoline with boronic acids, yielding 3-arylquinoline derivatives [1]. For instance, reactions with phenylboronic acid under palladium catalysis produce 3-phenylquinoline in moderate to high yields, depending on the ligand system and solvent [1]. The electronic nature of the boronic acid partner significantly influences reaction efficiency, with electron-deficient arylboronic acids exhibiting faster coupling rates.

Mizoroki-Heck Reactions with Olefinic Partners

Mizoroki-Heck reactions utilizing 3-bromoquinoline enable the formation of C–C bonds with olefinic substrates. Palladium-catalyzed coupling with styrene derivatives proceeds via oxidative addition of the C–Br bond, followed by alkene insertion and β-hydride elimination. This methodology has been applied to synthesize 3-vinylquinoline compounds, which serve as precursors for fluorescent materials and ligands in coordination chemistry [1]. The reaction tolerates a range of substituted alkenes, though electron-rich olefins generally exhibit superior reactivity.

Radical-Mediated Transformations Using Bromine as Directing Group

Radical pathways offer alternative functionalization strategies for 3-bromoquinoline. The bromine atom can act as a radical initiator or directing group under photoredox or transition-metal-catalyzed conditions. For example, visible-light-mediated reactions with thiols generate sulfur-centered radicals that abstract bromine, leading to quinoline-thioether conjugates [6]. Additionally, nickel-catalyzed cross-electrophile coupling reactions exploit the bromine substituent to mediate radical intermediates, enabling coupling with alkyl halides or other aryl bromides [1]. These methods provide access to complex quinoline architectures without requiring pre-functionalized coupling partners.

Heterocyclic Annulation Reactions via Bromine Participation

3-Bromoquinoline participates in annulation reactions to construct polycyclic systems. Acid-promoted rearrangements with alkenyl or alkynyl substrates yield tetrahydroquinoline derivatives through a cascade mechanism involving iminium ion formation, cyclization, and bromine displacement [1]. For instance, reactions with 1-bromoalkynes under acidic conditions produce diastereoselective tetrahydroquinolines via a formal [4 + 2]-cycloaddition pathway [1]. Similarly, copper-catalyzed annulation with azides generates triazolo-fused quinoline derivatives, leveraging the bromine atom as a traceless directing group [1].

Coordination Chemistry and Metal Binding

3-Bromoquinoline acts as a nitrogen donor ligand in coordination chemistry, forming stable complexes with various transition metals. The quinoline nitrogen exhibits Lewis basicity with a pKa of approximately 2.69, enabling effective coordination to metal centers [4] [5]. The compound demonstrates bidentate and tridentate coordination modes depending on the metal center and reaction conditions.

Key coordination parameters for 3-bromoquinoline metal complexes include:

Metal CenterCoordination ModeBond Length (Å)GeometryApplications
Pd(II)Bidentate2.04-2.32Square planarCross-coupling catalysis
Ag(I)Monodentate2.12-2.28Linear/TrigonalNonlinear optical materials
Cu(II)Chelating1.99-2.13Square pyramidalOxidation catalysis
Co(II)Tetradentate2.02-2.26OctahedralHydrogenation reactions
Ni(II)Octahedral2.03-2.24OctahedralPolymerization catalysis

Electronic Properties and Ligand Field Effects

The electronic properties of 3-bromoquinoline significantly influence its coordination behavior. The bromine substituent at the 3-position introduces both electronic and steric effects that modulate the ligand field strength and metal-ligand interactions [6] [7]. Quantum chemical calculations reveal that the HOMO energy is primarily localized on the quinoline nitrogen, while the LUMO shows significant contribution from the aromatic π-system.

The presence of the bromine atom creates an electron-withdrawing effect that enhances the Lewis acidity of the metal center upon coordination. This phenomenon is particularly important in catalytic applications where substrate activation is required [7] [5].

Stabilization of Low-Valent Metal Species

3-Bromoquinoline demonstrates exceptional capability in stabilizing low-valent metal species, particularly Pd(0) and Ni(0) complexes used in cross-coupling reactions. The π-acceptor properties of the quinoline ring system provide additional stabilization through back-bonding interactions [8] [9].

Studies on palladium complexes show that 3-bromoquinoline can function as both a substrate and a stabilizing ligand in catalytic cycles. The compound exhibits a dual role, where the bromine atom participates in oxidative addition while the quinoline nitrogen coordinates to the metal center [9] [10].

Ligand Design for Asymmetric Catalytic Systems

Chiral Ligand Frameworks

3-Bromoquinoline serves as a key building block in the synthesis of chiral ligands for asymmetric catalysis. The quinoline motif is incorporated into various chiral frameworks, including Schiff bases, oxazolines, and phosphine-containing ligands [11] [12] [13].

Recent developments in chiral ligand design have focused on incorporating the quinoline fragment into more complex architectures:

Ligand TypeMetal CenterReaction TypeEnantioselectivity (% ee)Yield Range (%)
Schiff BasePd, Ni, CuCycloaddition85-9770-95
OxazolinePd, Rh, IrAllylic substitution90-9875-98
P,N-LigandsPd, Pt, RhHydrogenation88-9668-92
Amine-basedPd, Cu, NiArylation82-9572-89
N-OxidePd, Ru, OsOxidation87-9465-91

Ligand Acceleration Effects

The incorporation of 3-bromoquinoline motifs into chiral ligands often results in ligand acceleration effects, where the chiral complex exhibits higher catalytic activity than the corresponding achiral system [14] [15]. This phenomenon is attributed to:

  • Enhanced Lewis acidity: The electron-withdrawing bromine substituent increases the electrophilicity of the metal center
  • Improved substrate binding: The quinoline nitrogen provides additional coordination sites for substrate activation
  • Favorable conformational changes: The rigid quinoline framework reduces conformational flexibility, leading to more organized transition states

Mechanistic Considerations in Asymmetric Catalysis

Mechanistic studies reveal that 3-bromoquinoline-containing ligands promote enantioselective transformations through several pathways [15] [13]:

  • Steric differentiation: The bulky quinoline ring creates distinct binding pockets for prochiral substrates
  • Electronic differentiation: The π-system of quinoline can engage in π-π stacking interactions with aromatic substrates
  • Cooperative catalysis: The nitrogen atom can act as a hydrogen bond acceptor, facilitating substrate coordination

Intermediate in Multicomponent Reaction Cascades

Cross-Coupling Cascade Reactions

3-Bromoquinoline serves as an excellent starting material for multicomponent cascade reactions, particularly those involving palladium-catalyzed cross-coupling processes [16] [17] [18]. The bromine atom acts as a leaving group in oxidative addition, while the quinoline ring can coordinate to metal centers or participate in π-π stacking interactions.

Typical multicomponent cascade reactions include:

Reaction TypeComponentsCatalyst SystemTemperature (°C)Yield Range (%)
Petasis Reaction3-BrQ + Boronic acid + AminePd/L, base80-12065-89
Suzuki Cascade3-BrQ + Boronic acid + AlkenePd/L, base100-14075-95
Heck Cascade3-BrQ + Alkene + BasePd/L, base120-15068-88
Isocyanide Insertion3-BrQ + Isocyanide + NucleophilePd/L, base80-12072-91

Tandem Cyclization Processes

The quinoline framework in 3-bromoquinoline enables tandem cyclization processes through sequential bond formation and ring closure reactions [19] [18]. These processes are particularly valuable for constructing complex heterocyclic scaffolds in a single operation.

Key mechanistic features of tandem cyclization include:

  • Initial oxidative addition: The Pd(0) catalyst undergoes oxidative addition with the C-Br bond
  • Substrate coordination: The quinoline nitrogen coordinates to the metal center, forming a chelating complex
  • Intramolecular cyclization: The tethered nucleophile attacks the coordinated alkene or alkyne
  • Reductive elimination: Product formation and catalyst regeneration complete the cycle

Catalyst Turnover and Optimization

The efficiency of 3-bromoquinoline in multicomponent reactions depends on careful optimization of reaction parameters. Key factors affecting catalyst turnover include:

ParameterOptimal RangeEffect on YieldEffect on Selectivity
Temperature80-120°CQuadraticDecreases at high T
Catalyst Loading0.5-2 mol%LinearMinimal
Ligand/Pd Ratio1.2-2.5PlateauIncreases
Base Equivalents2-3 equivLinearMinimal
Reaction Time2-6 hoursAsymptoticDecreases over time

Substrate Scope and Limitations

The substrate scope of 3-bromoquinoline in multicomponent reactions is generally broad, accommodating various coupling partners and reaction conditions [3] [20] [21]. However, certain limitations exist:

Advantages:

  • High reactivity toward oxidative addition due to the electron-deficient quinoline ring
  • Excellent functional group tolerance
  • Compatibility with aqueous and organic solvent systems
  • Minimal catalyst poisoning due to the absence of sulfur or phosphorus heteroatoms

Limitations:

  • Competitive coordination of the quinoline nitrogen can sometimes inhibit catalytic turnover
  • High reaction temperatures may be required for sterically hindered substrates
  • Limited compatibility with strong nucleophiles that can attack the quinoline ring

XLogP3

3.2

Boiling Point

275.0 °C

LogP

3.03 (LogP)

Melting Point

13.3 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5332-24-1

Wikipedia

3-Bromoquinoline

General Manufacturing Information

Quinoline, 3-bromo-: ACTIVE

Dates

Last modified: 08-15-2023

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